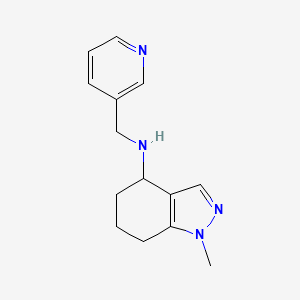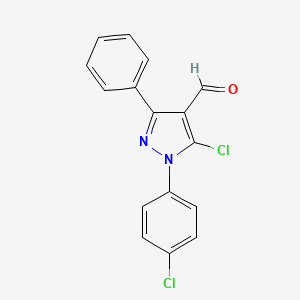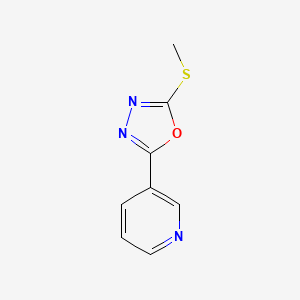![molecular formula C11H12ClNO3 B7540986 Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate, also known as Methyl 4-chloroacetylamino-3-methylbenzoate or MCA-MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of MCA-MB is not yet fully understood. However, several studies suggest that MCA-MB exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, MCA-MB has been found to inhibit the activity of several enzymes, including topoisomerase I and II, which are essential for DNA replication and repair.
Biochemical and Physiological Effects:
MCA-MB has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of the cell cycle. Moreover, MCA-MB has been found to possess potent antimicrobial activity against several bacterial strains, including MRSA.
实验室实验的优点和局限性
MCA-MB has several advantages for lab experiments, including its simple synthesis method, potent anticancer and antimicrobial activity, and low toxicity. However, MCA-MB also has several limitations, including its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of MCA-MB. One potential direction is to investigate the molecular mechanism of action of MCA-MB in cancer and bacterial cells. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of MCA-MB in vivo. Moreover, the development of novel formulations and delivery systems for MCA-MB can enhance its bioavailability and efficacy, which can lead to its potential use as a therapeutic agent in cancer and bacterial infections.
Conclusion:
In conclusion, Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate 4-[(2-chloroacetyl)amino]-3-methylbenzoate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper provided an overview of MCA-MB, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Overall, MCA-MB has shown promising results in various studies, and further research is needed to fully understand its potential therapeutic applications.
合成方法
MCA-MB can be synthesized through a simple and efficient method using 4-methyl-3-nitrobenzoic acid, thionyl chloride, and 2-chloroacetyl chloride. The reaction involves the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding acid chloride, which then reacts with 2-chloroacetyl chloride to produce MCA-MB.
科学研究应用
MCA-MB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MCA-MB has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, MCA-MB has been found to possess potent antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in the healthcare industry.
属性
IUPAC Name |
methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-5-8(11(15)16-2)3-4-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYIRUSBCCTPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)


![1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)
